molecular formula C10H8F3N3O2 B2677745 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide CAS No. 685120-14-3

5-(trifluoromethoxy)-1H-indole-2-carbohydrazide

Cat. No.: B2677745
CAS No.: 685120-14-3
M. Wt: 259.188
InChI Key: URTPSVXHRXLVEH-UHFFFAOYSA-N
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Description

5-(trifluoromethoxy)-1H-indole-2-carbohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The trifluoromethoxy group in this compound is known for its unique properties, including increased lipophilicity and metabolic stability, which make it an attractive moiety in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide typically involves the introduction of the trifluoromethoxy group into the indole framework. One common method is the trifluoromethoxylation of indole derivatives using trifluoromethyl ethers. This process often requires the use of specific reagents such as trifluoromethyl triflate and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the protection of functional groups, selective trifluoromethoxylation, and subsequent deprotection to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethoxy)-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted indole derivatives .

Scientific Research Applications

5-(trifluoromethoxy)-1H-indole-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted indole derivatives and related fluorinated compounds. Examples include:

Uniqueness

5-(trifluoromethoxy)-1H-indole-2-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethoxy)-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)18-6-1-2-7-5(3-6)4-8(15-7)9(17)16-14/h1-4,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTPSVXHRXLVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326696
Record name 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685120-14-3
Record name 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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